2,6-Dinitrophenol

Description

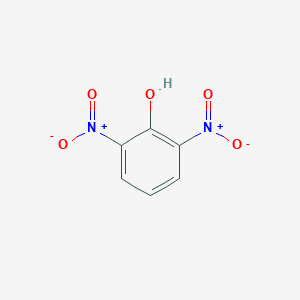

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRIDWXIBSEOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022063 | |

| Record name | 2,6-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dinitrophenol is a yellow crystalline solid with a sweet musty odor. Sinks and mixes slowly with water. (USCG, 1999), Light yellow solid; [Merck Index] Yellow powder; [MSDSonline] | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in cold water or cold alcohol; freely soluble in chloroform, ether, boiling alcohol, fixed alkali hydroxide solution, Very soluble in ethanol, acetone, ether; soluble in benzene, chloroform, pyrene; slightly soluble in carbon tetrachloride, carbon disulfide, Solubility in water: 0.42 g/L /From table/, In water, 5164 mg/L at 50 °C | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.68 (est) (USCG, 1999) - Denser than water; will sink | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.35 (Air= 1) | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000012 [mmHg] | |

| Record name | 2,6-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow rhomboid needles or leaflets from dilute alcohol, Light yellow crystals | |

CAS No. |

573-56-8 | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DINITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4QM4I92KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147.2 °F (USCG, 1999), 63.5 °C | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Toxicological Profile and Metabolic Effects of Dinitrophenols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinitrophenols (DNPs), particularly 2,4-dinitrophenol (2,4-DNP), are potent metabolic uncouplers that have garnered significant interest for their profound effects on cellular energy expenditure. Historically used as a weight-loss agent, the narrow therapeutic window and severe toxicity of 2,4-DNP have curtailed its clinical application. This technical guide provides a comprehensive overview of the toxicological profile and metabolic effects of dinitrophenols, with a focus on 2,4-DNP. It summarizes quantitative toxicity data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to serve as a critical resource for researchers, scientists, and drug development professionals.

Toxicological Profile of Dinitrophenols

The toxicity of dinitrophenols is intrinsically linked to their primary metabolic effect: the uncoupling of oxidative phosphorylation. This disruption of cellular energy production leads to a cascade of physiological and pathological consequences. The majority of available toxicological data pertains to 2,4-DNP.

Acute, Subchronic, and Chronic Toxicity

Exposure to 2,4-DNP can lead to a range of adverse effects, with the severity being dose- and duration-dependent. The primary toxicological endpoints include hyperthermia, tachycardia, diaphoresis, and tachypnea, which can rapidly progress to cardiovascular collapse and death.[1][2]

Table 1: Acute Oral Toxicity of 2,4-Dinitrophenol in Animals

| Species | Strain | Sex | LD50 (mg/kg) | Reference |

| Rat | White | Not specified | 30 | Dow Chemical Co. 1950[1] |

| Rat | Weanling | Male | 71 | Kaiser 1964[1] |

| Mouse | CF1 | Male | 72 | Kaiser 1964[1] |

| Mouse | Yellow adipose and albino | Not specified | 108 (total dose) | Bettman 1946[1] |

| Dog | Not specified | Not specified | 25-125 | Kaiser 1964[1] |

Table 2: Subchronic and Chronic Oral Toxicity of 2,4-Dinitrophenol in Animals

| Species | Duration | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Rat | 28 days | Decreased locomotor activity, salivation | 20 | 30 | Koizumi et al., 2001[3] |

| Rat | 90 days | Decreased growth rate | 18 | - | Spencer et al., 1948[3] |

| Dog | Subchronic | - | 8.6 | - | Tainter et al., 1938[3] |

| Rat | Chronic | Decreased body weight | 31 | - | Tainter et al., 1938[3] |

| Human | Subchronic | Cataract formation | - | 2 | Horner (1942)[4] |

Organ-Specific Toxicities

-

Cardiovascular System: Tachycardia and increased heart rate are common responses to the hypermetabolic state induced by 2,4-DNP.[5]

-

Respiratory System: Increased respiratory rate is a compensatory mechanism to dissipate heat and respond to the increased metabolic demand.[5]

-

Ocular Effects: A notable and serious adverse effect observed in humans taking 2,4-DNP for weight loss in the 1930s was the development of cataracts.

-

Developmental and Reproductive Toxicity: Studies in rats have shown developmental effects, including an increase in stillborn pups and neonatal deaths, as well as decreased pup body weight following oral exposure to 2,4-DNP.[5]

Metabolic Effects of Dinitrophenols

The metabolic effects of dinitrophenols are the cornerstone of both their therapeutic potential and their toxicity. By acting as protonophores, they transport protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating the proton motive force as heat.

Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of 2,4-DNP is the uncoupling of mitochondrial electron transport from oxidative phosphorylation. This leads to an increase in oxygen consumption and substrate oxidation without a corresponding increase in ATP synthesis. The energy that would normally be captured in ATP is instead released as heat, leading to an increase in basal metabolic rate.

Effects on Basal Metabolic Rate and Body Weight

The uncoupling of oxidative phosphorylation directly leads to an increase in the basal metabolic rate (BMR). This effect was the basis for its historical use as a weight-loss drug.

Table 3: Effects of 2,4-Dinitrophenol on Metabolic Rate and Body Weight

| Species | Dose | Duration | Effect on BMR | Effect on Body Weight | Reference |

| Human | 100 mg/day | - | 11% increase | - | Grundlingh et al., 2011[1] |

| Human | 300 mg/day (average) | 3 months | Up to 50% increase | ~680 g loss per week | Tainter et al., 1935[6] |

| Mouse | 800 mg/liter in drinking water | 2 months | ~17% increase in energy expenditure | 26% less than controls | Goldgof et al., 2014[7] |

Signaling Pathways Modulated by Dinitrophenols

Recent research has begun to elucidate the complex signaling networks that are modulated by the metabolic stress induced by dinitrophenols.

mTOR Signaling Pathway

Studies in mice have shown that DNP treatment leads to the suppression of the mammalian target of rapamycin (mTOR) signaling pathway in the cerebral cortex.[6][8] This is evidenced by the upregulation of TSC2, a negative regulator of mTOR, and the downregulation of key components in the insulin-PI3K-MAPK pathway which normally activate mTOR.[8]

CREB Signaling Pathway

In contrast to its effect on mTOR, DNP treatment has been shown to upregulate the cAMP-response element-binding protein (CREB) signaling pathway in the cerebral cortex of mice.[6][8] This is associated with an increase in the phosphorylation of CREB and the expression of downstream targets like brain-derived neurotrophic factor (BDNF), which are involved in synaptic plasticity and adaptive stress responses.[6]

Insulin Signaling Pathway

DNP has been shown to downregulate the insulin signaling pathway.[8] This is characterized by a decrease in the phosphorylation of key signaling molecules such as Akt and ERK.[8] This effect is likely a consequence of the overall metabolic stress induced by DNP.

Experimental Protocols

The following sections outline generalized protocols for key experiments relevant to the study of dinitrophenols. These should be adapted based on specific research questions and institutional guidelines.

Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol outlines a fixed-dose procedure for assessing the acute oral toxicity of a substance.

Methodology:

-

Sighting Study: A single female rat is dosed at a starting dose (e.g., 300 mg/kg) to determine the dose for the main study. Based on the outcome (toxicity or no toxicity), the dose for the next animal is adjusted up or down from a series of fixed doses (5, 50, 300, 2000 mg/kg).[9][10]

-

Main Study: Once a dose causing evident toxicity or the highest dose is identified, a group of five female rats is dosed at that level.[9][10]

-

Administration: The test substance is administered by oral gavage to fasted animals.[10]

-

Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.[9]

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy.[9]

Subchronic Oral Toxicity Study (Adapted from OECD Guideline 408)

This protocol is for a 90-day repeated-dose oral toxicity study in rodents.

Methodology:

-

Animal Groups: At least three dose groups and a control group, with a minimum of 10 male and 10 female rats per group.[11]

-

Dosing: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.[11]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.[11]

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.[11]

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.[11]

Measurement of Basal Metabolic Rate (Indirect Calorimetry)

Indirect calorimetry is the standard method for measuring energy expenditure in rodents.

Methodology:

-

Acclimatization: The animal is housed in a metabolic cage for a period to acclimate to the new environment.[12]

-

Gas Analysis: The system continuously draws air from the cage and measures the concentration of oxygen and carbon dioxide.[13]

-

Data Calculation: The oxygen consumption (VO2) and carbon dioxide production (VCO2) are calculated based on the flow rate and gas concentrations.[13]

-

Energy Expenditure: Energy expenditure is calculated from VO2 and VCO2 using the Weir equation.[14]

-

Basal Metabolic Rate: BMR is determined by analyzing the energy expenditure during periods of rest, typically identified by minimal locomotor activity.[15]

Western Blot Analysis of Signaling Proteins

Western blotting is a common technique to quantify the expression and phosphorylation status of proteins in a signaling pathway.

Methodology:

-

Protein Extraction: Tissues or cells are lysed to extract total protein.[2]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA).[2]

-

Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.[2]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., phospho-mTOR, total mTOR) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[2]

Conclusion

Dinitrophenols, particularly 2,4-DNP, remain a subject of significant scientific interest due to their potent metabolic effects. While their toxicity precludes their use as a therapeutic agent in their current form, the study of their mechanisms of action and downstream signaling effects provides valuable insights into cellular metabolism and energy homeostasis. This guide offers a consolidated resource of toxicological data, metabolic effects, and relevant experimental methodologies to aid researchers in the safe and effective investigation of these complex compounds. Further research into liver-targeted DNP analogs and a deeper understanding of the signaling pathways they modulate may yet unlock therapeutic avenues for metabolic diseases.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. benchchem.com [benchchem.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. epa.gov [epa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The chemical uncoupler 2,4-dinitrophenol (DNP) protects against diet-induced obesity and improves energy homeostasis in mice at thermoneutrality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Research and Discovery of Dinitrophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenols (DNPs) are a class of organic compounds that have a storied and controversial history in the scientific and medical fields. Initially recognized for their industrial applications, they were later repurposed as one of the first synthetic weight-loss drugs in the early 20th century. This guide provides an in-depth technical overview of the historical research and discovery of dinitrophenols, with a focus on 2,4-dinitrophenol (DNP), the most well-known isomer. It is intended for researchers, scientists, and drug development professionals interested in the fascinating journey of this molecule, from its industrial origins to its profound impact on our understanding of cellular metabolism.

Early Discovery and Industrial Applications

The story of dinitrophenols begins not in a pharmacy, but in the chemical and munitions industries of the late 19th and early 20th centuries.

Synthesis and Chemical Properties

2,4-dinitrophenol is an organic compound with the chemical formula HOC₆H₃(NO₂)₂. Historically, its synthesis involved the hydrolysis of 2,4-dinitrochlorobenzene or the nitration of phenol with nitric acid. Other methods included the nitration of monochlorobenzene and the oxidation of 1,3-dinitrobenzene.[1] DNP is a yellow, crystalline solid with a sweet, musty odor. It is soluble in most organic solvents and aqueous alkaline solutions.[1]

Industrial Uses

Dinitrophenols found a variety of industrial applications, primarily due to their chemical reactivity and biological activity. They were utilized in the manufacturing of:

-

Explosives: DNP was used in the production of munitions, particularly during World War I by the French.[2] Its explosive potential is significant, with an explosive strength rated at 81% that of TNT.[1]

-

Dyes and Photographic Developers: The nitro groups in the DNP molecule make it a useful intermediate in the synthesis of sulfur dyes and a component in photographic developers.[1]

-

Pesticides and Herbicides: DNP and related compounds were effective as non-selective pesticides and herbicides.[1]

It was in the context of its use in munitions factories that the profound biological effects of DNP were first observed. Workers exposed to the chemical experienced unexplained weight loss, fatigue, and excessive sweating, with some cases proving fatal. These observations laid the groundwork for the next, more controversial chapter in the history of DNP.

The Era of Dinitrophenol as a Weight-Loss Drug

The anecdotal evidence of weight loss among munitions workers caught the attention of the scientific community, leading to formal investigations into the metabolic effects of DNP.

The Pioneering Work of Maurice L. Tainter

In the early 1930s, Maurice L. Tainter, a clinical pharmacologist at Stanford University, began to systematically study the effects of 2,4-dinitrophenol as a potential weight-loss agent.[1][3] His research, published in 1933, demonstrated that DNP could significantly increase the basal metabolic rate in humans.[1][4] Tainter's studies showed that DNP was highly effective, leading to an average weight loss of 2 to 3 pounds per week.[5] He argued that DNP offered an advantage over desiccated thyroid, another weight-loss treatment of the era, by increasing metabolism without the adverse circulatory effects.[1]

Widespread Use and Inevitable Consequences

Following Tainter's publications, the use of DNP as a "fat-melting" drug skyrocketed. It was available over-the-counter, and it is estimated that in the first year of its availability in the United States, at least 100,000 people were treated with the drug.[1] However, the therapeutic window for DNP was dangerously narrow.[3] Reports of severe toxicity and fatalities began to mount. The very mechanism that made it an effective weight-loss drug—the dramatic increase in metabolic rate—could also lead to fatal hyperthermia.

The growing number of adverse events, including cases of cataracts, led to the eventual downfall of DNP as a therapeutic agent.[6] In 1938, the U.S. Food and Drug Administration (FDA) declared DNP to be "extremely dangerous and not fit for human consumption," effectively banning its use as a drug.[6]

Unraveling the Mechanism of Action: The Discovery of Uncoupling

Despite its ban, the potent biological effects of DNP continued to intrigue scientists. The question of how it so dramatically increased metabolism remained unanswered until a decade after its prohibition.

The Seminal Work of Loomis and Lipmann

In a landmark 1948 paper published in the Journal of Biological Chemistry, W. F. Loomis and Fritz Lipmann elucidated the mechanism of action of 2,4-dinitrophenol.[1][2] Their research revealed that DNP acts as an uncoupling agent in oxidative phosphorylation.

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the mitochondria and involves the transfer of electrons through a series of protein complexes known as the electron transport chain. This electron flow creates a proton gradient across the inner mitochondrial membrane, and the energy stored in this gradient is used by ATP synthase to produce ATP.

Loomis and Lipmann discovered that DNP disrupts this process by acting as a protonophore , a molecule that can shuttle protons across the mitochondrial membrane.[2] By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP dissipates the proton gradient.[1] This "uncouples" the electron transport chain from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat, leading to the observed increase in metabolic rate and body temperature.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from historical research on 2,4-dinitrophenol.

Table 1: Human Clinical Data (1930s)

| Parameter | Value | Reference |

| Typical Daily Dose | 1 - 4 mg/kg | [7] |

| Average Weight Loss | ~0.5 - 1 kg/week | [7] |

| Increase in Basal Metabolic Rate | Up to 50% | [1] |

| Increase in BMR per 100mg | ~11% | [8] |

Table 2: Animal Toxicity Data (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Gavage | 30 - 320 | |

| Mouse (weanling) | Gavage | 72 | |

| Rat | Intraperitoneal | 35 | |

| Mouse | Intraperitoneal | 190 (2,3-DNP), 35 (2,4-DNP), 150 (2,5-DNP), 38 (2,6-DNP), 98 (3,4-DNP), 45 (3,5-DNP) |

Experimental Protocols

Measurement of Basal Metabolic Rate (Tainter, 1930s)

The studies conducted by Maurice Tainter and his colleagues in the 1930s to determine the effect of DNP on basal metabolic rate (BMR) would have utilized the methods of indirect calorimetry available at the time.

Principle: Indirect calorimetry measures the consumption of oxygen (O₂) and the production of carbon dioxide (CO₂) to estimate heat production, which is directly related to metabolic rate.

Probable Methodology:

-

Subject Preparation: Subjects would have been required to be in a post-absorptive state (fasting for at least 12 hours), at rest, and in a thermoneutral environment to ensure that the metabolic rate being measured was truly "basal."

-

Gas Collection: The subject would breathe into a closed-circuit system, such as a Benedict-Roth spirometer. This apparatus would contain a known volume of oxygen.

-

Measurement: As the subject breathes, the volume of oxygen in the spirometer decreases. The rate of this decrease is a measure of the subject's oxygen consumption. A soda-lime canister would absorb the exhaled carbon dioxide.

-

Calculation: The rate of oxygen consumption would be used to calculate the BMR, typically expressed in kilocalories per day.

Elucidation of the Uncoupling Mechanism (Loomis and Lipmann, 1948)

The experiments by Loomis and Lipmann that identified DNP as an uncoupling agent would have involved in vitro assays using isolated mitochondria.

Principle: To demonstrate uncoupling, it is necessary to simultaneously measure oxygen consumption (respiration) and ATP synthesis (phosphorylation). An uncoupling agent will increase oxygen consumption while decreasing or inhibiting ATP synthesis.

Probable Methodology:

-

Mitochondrial Isolation: Mitochondria would have been isolated from animal tissues (e.g., rat liver) through a process of homogenization and differential centrifugation.

-

Respirometry: Oxygen consumption would have been measured using a Warburg manometer or an early version of an oxygen electrode. Isolated mitochondria would be placed in a sealed chamber with a respiratory substrate (e.g., succinate or pyruvate) and the rate of oxygen depletion in the buffer would be monitored.

-

Phosphorylation Assay: The synthesis of ATP would have been measured by assaying the incorporation of inorganic phosphate (Pi) into ADP to form ATP. This could have been done using radiolabeled phosphate (³²P).

-

Experimental Conditions: The experiment would have been run under several conditions:

-

Control: Mitochondria with substrate and ADP to measure the baseline coupled rate of respiration and phosphorylation.

-

With DNP: Mitochondria with substrate, ADP, and DNP. This would be expected to show an increased rate of oxygen consumption but a decreased rate of ATP synthesis.

-

Reversibility: Demonstrating that the effect of DNP was reversible by washing the mitochondria to remove the DNP.

-

Visualizations

The following diagrams illustrate the key concepts and experimental workflows related to the historical research on dinitrophenols.

Caption: A timeline of the key historical events in the research and discovery of dinitrophenols.

Caption: The mechanism of 2,4-dinitrophenol as a protonophore, uncoupling oxidative phosphorylation.

Caption: A simplified workflow for an in vitro experiment to demonstrate the uncoupling of oxidative phosphorylation by DNP.

Conclusion

The history of dinitrophenols is a compelling case study in the complexities of drug discovery and the importance of a thorough understanding of a compound's mechanism of action. From its industrial origins and its meteoric rise and fall as a weight-loss drug to its role in the fundamental discovery of oxidative phosphorylation uncoupling, DNP has left an indelible mark on science and medicine. While its toxicity precludes its therapeutic use, the study of DNP continues to provide valuable insights into cellular metabolism and energy homeostasis, serving as a powerful tool for researchers in these fields. This guide has provided a technical overview of this history, offering a foundation for further exploration into this fascinating and cautionary tale of a potent metabolic modulator.

References

- 1. USE OF DINITROPHENOL IN OBESITY AND RELATED CONDITIONS: A PROGRESS REPORT | Semantic Scholar [semanticscholar.org]

- 2. Reversible inhibition of the coupling between phosphorylation and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Basal metabolic rate studies in humans: measurement and development of new equations. | Semantic Scholar [semanticscholar.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. scilit.com [scilit.com]

- 6. [Historical and methodological aspects of the measurement and prediction of basal metabolic rate: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Basal metabolic rate studies in humans: measurement and development of new equations - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 2,6-Dinitrophenol

An In-depth Technical Guide to 2,6-Dinitrophenol

This guide provides a comprehensive overview of this compound (2,6-DNP), intended for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical and physical properties, synthesis, biological activities, and toxicological profile.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is one of six isomers of dinitrophenol.[2] While it has some industrial applications, its biological activity, particularly its role as a mitochondrial uncoupler, is of significant scientific interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 573-56-8 | [3] |

| Molecular Weight | 184.11 g/mol | [1][4] |

| Molecular Formula | C6H4N2O5 | [4] |

| Melting Point | 63-64 °C | [3][4] |

| Appearance | Light yellow crystals | [3] |

| Solubility | Slightly soluble in cold water and cold alcohol; freely soluble in chloroform, ether, boiling alcohol, and fixed alkali hydroxide solutions. | [1][3] |

| pKa | 3.69 - 3.97 | [1][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common laboratory-scale synthesis involves the nitration of phenol.

Experimental Protocol: Microwave-Assisted Nitration of Phenol

This protocol describes a regioselective synthesis of ortho-nitrophenols, including this compound, using microwave irradiation.[5]

Materials:

-

Phenol

-

Urea nitrate

-

Acetonitrile-water (95:5)

-

Dichloromethane

-

Water

-

Silica gel for column chromatography

-

25 ml round-bottom flask

-

Microwave reactor

Procedure:

-

Combine phenol (10 mmol) and urea nitrate (10 mmol) in a 25 ml round-bottom flask.

-

Add 5 ml of acetonitrile-water (95:5) to the flask.

-

Place the flask in a microwave reactor and heat the reaction mixture to 80°C for 40-50 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture and extract the product with dichloromethane.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to obtain this compound.

Another method involves the sulfonation and subsequent nitration of o-nitrophenol.[6][7] 2,6-DNP can also be obtained as a byproduct in the synthesis of 2,4-Dinitrophenol.[6]

Biological Activity and Mechanism of Action

The primary biological effect of dinitrophenols, including 2,6-DNP, is the uncoupling of oxidative phosphorylation in mitochondria.[2][8]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinitrophenols act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[8] This dissipates the proton gradient that is essential for ATP synthesis, leading to a decrease in cellular ATP production and the release of energy as heat.[8][9] This increase in metabolic rate has been explored for weight loss, though the toxicity of these compounds limits their therapeutic use.[2][8]

While the mechanism is primarily associated with 2,4-DNP, it is generally applicable to other dinitrophenol isomers. Studies have shown that dinitrophenols can modulate signaling pathways related to learning, memory, and cell proliferation.[10] For instance, 2,4-DNP has been shown to activate cAMP-mediated signal transduction.[10]

Caption: Mechanism of mitochondrial uncoupling by this compound.

Toxicology

Dinitrophenols are toxic compounds, and exposure can lead to a range of adverse health effects.

Table 2: Toxicological Profile of this compound

| Effect | Description | Reference |

| Acute Toxicity | Can cause headache, nausea, vomiting, and increased heart and respiratory rates. In severe cases, it can lead to hyperthermia, coma, and death. | [11][12] |

| Chronic Toxicity | Long-term exposure may lead to the development of cataracts, skin discoloration, and damage to the liver and kidneys. | [11] |

| Methemoglobinemia | Can induce the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood. | [13] |

| Dermal Effects | Causes skin irritation and can be absorbed through the skin. | [11][13] |

Metabolites of this compound include 2-amino-6-nitrophenol, 6-amino-2-nitrophenol, and 2,6-diaminophenol.[14]

Experimental Analysis

Several analytical methods can be used for the detection and quantification of this compound in various matrices.

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the analysis of dinitrophenols using HPLC.

Materials:

-

HPLC system with a UV detector

-

C18 column

-

Mobile phase (e.g., acetonitrile and phosphate buffer)

-

This compound standard

-

Sample for analysis

-

0.22 µm syringe filters

Procedure:

-

Standard Preparation: Prepare a stock solution of 2,6-DNP in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve and dilute the sample in the mobile phase. Filter all standards and samples through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standards to create a calibration curve. Inject the prepared sample.

-

Quantification: Determine the concentration of 2,6-DNP in the sample by comparing its peak area to the calibration curve.

Caption: General workflow for the quantification of this compound by HPLC.

References

- 1. This compound | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound [drugfuture.com]

- 4. This compound CAS#: 573-56-8 [m.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. researchgate.net [researchgate.net]

Solubility of 2,6-Dinitrophenol in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-dinitrophenol in various aqueous and organic solvents. The document details quantitative solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow of these methodologies. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility information for this compound.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in a variety of research and development applications, influencing everything from reaction kinetics to bioavailability. Below is a summary of available quantitative solubility data in both aqueous and organic solvents, compiled from various scientific sources.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 15 | 0.3149 g/L | [ChemicalBook] |

| Water | Not Specified | 0.42 g/L | [PubChem][1] |

| Water | 50 | 5.164 g/L | [PubChem][1] |

| Cold Alcohol | Not Specified | Slightly Soluble | [PubChem][1] |

| Boiling Alcohol | Not Specified | Freely Soluble | [PubChem][1] |

| Ethanol | Not Specified | Very Soluble | [PubChem][1] |

| Acetone | Not Specified | Very Soluble | [PubChem][1] |

| Diethyl Ether | Not Specified | Very Soluble | [PubChem][1] |

| Chloroform | Not Specified | Freely Soluble | [PubChem][1] |

| Benzene | Not Specified | Soluble | [PubChem][1] |

| Pyrene | Not Specified | Soluble | [PubChem][1] |

| Carbon Tetrachloride | Not Specified | Slightly Soluble | [PubChem][1] |

| Carbon Disulfide | Not Specified | Slightly Soluble | [PubChem][1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of chemical compounds. The following sections detail the methodologies for three common experimental protocols used to determine the solubility of compounds like this compound. These protocols are based on established methods such as those outlined by the OECD and ASTM.[2][3]

Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Apparatus and Reagents:

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge tubes with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-purity this compound

-

High-purity solvent of interest

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a centrifuge tube containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the tubes and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the tubes to stand undisturbed at the experimental temperature to allow the excess solid to settle. Subsequently, centrifuge the tubes at the same temperature to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. To remove any remaining undissolved microparticles, filter the supernatant using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

Quantification: Dilute the filtered solution to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a direct and straightforward approach for determining solubility, particularly for compounds with moderate to high solubility.

Apparatus and Reagents:

-

Analytical balance

-

Thermostatically controlled water bath or oven

-

Evaporating dish or watch glass

-

Filtration apparatus

-

High-purity this compound

-

High-purity solvent of interest

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring an excess of the solid is present.

-

Equilibration: Allow the solution to equilibrate for an adequate period with agitation.

-

Filtration: Filter the saturated solution to remove all undissolved solid.

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a precise volume of the clear filtrate into the weighed dish and reweigh to determine the exact mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish in a controlled environment, such as a fume hood or a rotary evaporator. For non-volatile solutes, gentle heating in an oven can be applied to ensure complete removal of the solvent.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry solute.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute. The solubility is then expressed as the mass of solute per mass or volume of the solvent.

Spectrophotometric Method

For compounds that absorb light in the UV-Visible range, spectrophotometry offers a rapid and sensitive method for determining solubility.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Filtration apparatus

-

High-purity this compound

-

High-purity solvent of interest (must be transparent in the wavelength range of interest)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Preparation and Equilibration of Saturated Solution: Prepare a saturated solution of this compound and allow it to equilibrate as described in the shake-flask method.

-

Sample Preparation and Analysis: After phase separation (centrifugation and filtration), take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Unraveling the Disruption: A Technical Guide to 2,6-Dinitrophenol's Uncoupling of Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2,6-Dinitrophenol (2,6-DNP) in the uncoupling of oxidative phosphorylation. As a classic protonophore, 2,6-DNP's mechanism of action and its profound effects on mitochondrial bioenergetics have been a subject of intense study. This document provides a detailed examination of its core mechanism, presents quantitative data from key experimental findings, outlines detailed protocols for reproducing these experiments, and offers visual representations of the involved pathways and workflows. While much of the foundational research has been conducted on the closely related isomer 2,4-Dinitrophenol (2,4-DNP), the principles and experimental observations are largely applicable to 2,6-DNP due to their shared chemical properties as nitrophenols. For the purpose of this guide, data and protocols related to 2,4-DNP will be used as a proxy to illustrate the effects of dinitrophenols.

The Core Mechanism: A Protonophore-Mediated Short Circuit

Oxidative phosphorylation is the cellular process that harnesses the energy from the oxidation of nutrients to produce adenosine triphosphate (ATP), the primary energy currency of the cell. This process is tightly coupled, meaning the transfer of electrons through the electron transport chain (ETC) is linked to the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.[1]

This compound disrupts this elegant coupling.[2] As a lipophilic weak acid, 2,6-DNP can readily diffuse across the inner mitochondrial membrane in both its protonated and deprotonated states.[3] The uncoupling mechanism unfolds as follows:

-

Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, which has a high concentration of protons, the anionic form of 2,6-DNP readily accepts a proton to become its neutral, protonated form.

-

Translocation Across the Inner Mitochondrial Membrane: The now neutral and lipid-soluble 2,6-DNP molecule diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

-

Deprotonation in the Matrix: The mitochondrial matrix is more alkaline (has a lower proton concentration) than the intermembrane space. Upon entering the matrix, the protonated 2,6-DNP releases its proton, reverting to its anionic form.

-

Return to the Intermembrane Space: The anionic form of 2,6-DNP is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, driven by the membrane potential (negative inside), to repeat the cycle.

This cyclical transport of protons effectively creates a "short circuit" for the proton-motive force.[4] The energy stored in the proton gradient is dissipated as heat instead of being used by ATP synthase to generate ATP.[5] This leads to an increase in the rate of electron transport and oxygen consumption as the mitochondria attempt to re-establish the proton gradient, but with diminished ATP production.[1][6]

Quantitative Data Presentation

The effects of dinitrophenols on mitochondrial function are dose-dependent. The following tables summarize quantitative data from studies on 2,4-DNP, illustrating its impact on key mitochondrial parameters.

Table 1: Effect of 2,4-Dinitrophenol on Mitochondrial Oxygen Consumption Rate (OCR)

| 2,4-DNP Concentration | Basal OCR (% of Control) | Maximal OCR (% of Control) | Cell Type/System | Reference |

| 10 µM | Increased | Not specified | Cultured Human HepG2 cells | [7] |

| 50 µM | Significantly Increased | Not specified | Cultured Human HepG2 cells | [7] |

| 5 µM | Increased | Not specified | Isolated rat liver mitochondria | [8] |

| > 5 µM | Inhibited | Not specified | Isolated rat liver mitochondria | [8] |

| Low levels (not specified) | Significantly Increased | Decreased at later time points | Developing zebrafish embryos | [6] |

Table 2: Effect of 2,4-Dinitrophenol on Mitochondrial Membrane Potential (ΔΨm)

| 2,4-DNP Concentration | Change in ΔΨm | Method | Cell Type/System | Reference |

| 100 µM | Minimum dose to cause depolarization | Not specified | Isolated carotid body cells | [6] |

| Low levels (not specified) | Lowers membrane potential | Not specified | Not specified | [7] |

| Not specified | Reduces ΔΨ | Not specified | Not specified | [9] |

Table 3: Effect of 2,4-Dinitrophenol on ATP Synthesis

| 2,4-DNP Concentration | Effect on ATP Synthesis | Assay | Cell Type/System | Reference |

| 50 µM | Decreased ATP production | Not specified | L6 woody myoblasts | [10] |

| 200 µM | Significant inhibition | Luciferin-luciferase assay | 4T1-Luc cells | [11][12] |

| Not specified | Reduces ATP synthesis | Not specified | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the uncoupling effects of this compound.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To quantify the effect of 2,6-DNP on the rate of mitochondrial oxygen consumption using a Seahorse XFe Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Isolated mitochondria or cultured cells

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 4 mg/mL fatty acid-free BSA, pH 7.2

-

Substrates (e.g., 10 mM pyruvate, 2 mM malate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a potent uncoupler, used as a positive control)

-

Rotenone & Antimycin A (Complex I and III inhibitors)

-

This compound stock solution

Protocol for Isolated Mitochondria:

-

Plate Hydration: A day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

-

Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation protocols. Determine protein concentration using a BCA assay.

-

Plate Seeding: On the day of the assay, add assay medium and substrates to the wells of a Seahorse XF plate. Add 2-8 µg of mitochondrial protein to each well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

-

Compound Loading: Prepare a stock solution of 2,6-DNP and load the desired concentrations into the appropriate ports of the sensor cartridge. Also, load ADP, oligomycin, FCCP, and rotenone/antimycin A into their respective ports.

-

Seahorse Assay: Place the cell plate in the Seahorse XFe Analyzer and run a mitochondrial stress test protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. Compare the effects of different concentrations of 2,6-DNP to the control wells.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess changes in mitochondrial membrane potential induced by 2,6-DNP using a fluorescent dye such as JC-1.

Materials:

-

Cultured cells

-

Glass-bottom dishes or black-walled microplates

-

JC-1 dye stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Culture medium

-

This compound stock solution

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes or in a black-walled microplate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2,6-DNP for the desired duration. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., FCCP).

-

JC-1 Staining: Prepare a working solution of JC-1 in pre-warmed culture medium (typically 1-5 µM). Remove the treatment medium from the cells and add the JC-1 staining solution.

-

Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.

-

Imaging/Measurement: Immediately acquire images using a fluorescence microscope with appropriate filters for green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. Alternatively, measure the fluorescence intensity using a plate reader.

-

Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of ATP Synthesis

Objective: To quantify the inhibition of mitochondrial ATP synthesis by 2,6-DNP using a luciferin/luciferase-based assay.

Materials:

-

Isolated mitochondria or permeabilized cells

-

ATP assay buffer

-

Substrates (e.g., pyruvate, malate)

-

ADP

-

Luciferin/luciferase reagent

-

This compound stock solution

-

Luminometer or plate reader with luminescence detection

Protocol:

-

Mitochondria/Cell Preparation: Isolate mitochondria or permeabilize cultured cells (e.g., with digitonin) to allow substrates to enter.

-

Reaction Setup: In a luminometer-compatible plate, add the ATP assay buffer, substrates, and ADP.

-

Initiate Reaction: Add the mitochondrial or permeabilized cell suspension to the wells to initiate ATP synthesis.

-

2,6-DNP Treatment: Add different concentrations of 2,6-DNP to the respective wells. Include a control with no inhibitor and a positive control for inhibition (e.g., oligomycin).

-

ATP Measurement: At desired time points, add the luciferin/luciferase reagent to the wells. This reagent will produce a light signal proportional to the amount of ATP present.

-

Luminescence Reading: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Calculate the rate of ATP synthesis by measuring the change in luminescence over time. Determine the inhibitory effect of 2,6-DNP by comparing the rates in the treated wells to the control.[11][12]

Conclusion

This compound serves as a powerful tool for studying the intricacies of mitochondrial bioenergetics. Its well-characterized mechanism as a protonophore allows for the controlled uncoupling of oxidative phosphorylation, providing a valuable model for investigating the consequences of mitochondrial dysfunction. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of 2,6-DNP and other potential uncoupling agents on mitochondrial respiration, membrane potential, and energy production. A thorough understanding of these techniques is essential for advancing research in metabolic diseases, neurodegeneration, and the development of novel therapeutics targeting mitochondrial function.

References

- 1. Metabolism Problem Set [biology.arizona.edu]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety Hazards of 2,6-Dinitrophenol Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with exposure to 2,6-Dinitrophenol (2,6-DNP). It is intended for an audience of researchers, scientists, and drug development professionals who may handle or investigate this compound. This document synthesizes available data on its toxicity, mechanism of action, clinical effects, and safety protocols.

Executive Summary

This compound is a toxic organic compound with significant health and safety risks. Like its more extensively studied isomer, 2,4-Dinitrophenol, its primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation in mitochondria. This disruption of cellular energy production leads to a rapid increase in metabolic rate and body temperature, which can result in severe and life-threatening systemic effects. Exposure can occur through inhalation, ingestion, and dermal contact. The available data, primarily from animal studies, indicates that 2,6-DNP shares a comparable lethality profile with 2,4-DNP. Strict adherence to safety protocols is imperative when handling this compound.

Physicochemical Properties and Identification

This compound belongs to the dinitrophenol class of organic compounds, characterized by a phenol group with two nitro substituents on the benzene ring. It is a solid crystalline substance.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | β-dinitrophenol, 2,6-DNP |

| CAS Number | 573-56-8 |

| Molecular Formula | C₆H₄N₂O₅ |

| PubChem CID | 11312 |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenols, including 2,6-DNP, is the uncoupling of mitochondrial electron transport from oxidative phosphorylation.[2] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP). The energy that would normally be used to produce ATP is instead dissipated as heat, leading to an uncontrolled increase in body temperature (hyperthermia) and a hypermetabolic state.[2][3]

Caption: Mechanism of 2,6-DNP induced mitochondrial uncoupling.

Health and Safety Hazards

Exposure to 2,6-DNP can lead to a range of adverse health effects, from mild to life-threatening, depending on the dose, duration, and route of exposure. The hazards are similar to those of 2,4-DNP.

Acute Toxicity

Acute exposure to dinitrophenols can rapidly induce a hypermetabolic state. Clinical manifestations include:

-

Hyperthermia: A significant and potentially fatal increase in body temperature.[4][5]

-

Cardiovascular Effects: Tachycardia (rapid heart rate) and tachypnea (rapid breathing).[4][5]

-

Neurological Effects: Restlessness, agitation, confusion, dizziness, and in severe cases, seizures and coma.[6][7]

-

Other Symptoms: Profuse sweating, intense thirst, flushing of the skin, nausea, vomiting, and abdominal pain.[4][7]

Chronic Toxicity

Long-term or repeated exposure to lower doses of dinitrophenols has been associated with:

-

Cataracts: A known complication from the historical use of 2,4-DNP as a weight-loss drug.[2][6] Studies in chicks have shown that dietary exposure to 2,6-DNP can also cause slight lens opacity.[6]

-

Dermal Effects: Skin lesions, rashes, and yellow staining of the skin.[6][8]

-

Hematological Effects: Agranulocytosis (a severe drop in white blood cells) has been reported with 2,4-DNP.[6]

-

Weight Loss: Due to the increased metabolic rate.[6]

Carcinogenicity, Mutagenicity, and Teratogenicity

In animal studies, DNP has been shown to act as a teratogen and mutagen.[8] There is insufficient evidence to classify 2,6-DNP's carcinogenicity to humans.

Quantitative Toxicity Data

The majority of quantitative toxicity data is available for the 2,4-DNP isomer, however, some studies provide a comparison for 2,6-DNP.

Table 2: Acute Lethality Data for Dinitrophenols

| Isomer | Species | Route | LD₅₀ | Reference |

| 2,6-DNP | Mouse | Intraperitoneal | Comparable to 2,4-DNP | [2] |

| 2,4-DNP | Rat | Oral (gavage) | 30 mg/kg | [9] |

| 2,4-DNP | Mouse | Oral (gavage) | 72 mg/kg | [9] |

Table 3: Reported Human Fatal Doses for 2,4-Dinitrophenol

| Dose | Duration | Notes | Reference |

| 3-46 mg/kg/day | Short-term | Ingestion | [10] |

| 1-4 mg/kg/day | Long-term | Ingestion | [10] |

| 4.3 mg/kg | Single Dose | Lowest published fatal ingested dose | [8] |

Experimental Protocols

Detailed experimental protocols for 2,6-DNP are scarce in the literature. The following are generalized protocols for acute toxicity testing that can be adapted for 2,6-DNP, based on established guidelines.

Acute Oral Toxicity Study (Rodent Model - Adapted from OECD Guideline 401)

-

Objective: To determine the median lethal dose (LD₅₀) of 2,6-DNP following a single oral administration.

-

Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Groups: At least three dose levels of 2,6-DNP, plus a control group receiving the vehicle only. Doses should be selected to span the expected LD₅₀.

-

Administration: 2,6-DNP is dissolved or suspended in a suitable vehicle (e.g., corn oil, water) and administered by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system activity, and behavior) and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

-

Necropsy: All animals (including those that die during the study and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Caption: Workflow for an acute oral toxicity study.

Signaling Pathways Modulated by Dinitrophenols

Research on 2,4-DNP has shown that at sub-toxic concentrations, it can modulate various signaling pathways, particularly those related to cAMP and adenylate cyclase, which are involved in memory, learning, and cell growth.[11] It has been observed to preferentially activate cAMP-mediated signal transduction over calcium-induced signaling.[11]

Caption: Simplified DNP-modulated cAMP signaling pathway.

Safety and Handling

Given the high toxicity of 2,6-DNP, strict safety precautions must be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.[1][12]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[1][12]

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used, especially when handling powders or in poorly ventilated areas.[1][12]

-

Skin and Body Protection: Protective clothing and shoes are required to prevent skin contact.[1][12]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

-

All equipment used when handling the product must be grounded to prevent static discharge.[12]

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[12]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Ingestion: If the person is conscious, have them drink water or milk. Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Procedures

-

Small Spills: Flush the area with large amounts of water.[12]

-

Large Spills: Evacuate the area. Wet the spilled material with water and dike for later disposal. Do not touch or walk through spilled material.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound poses significant health and safety risks due to its ability to uncouple oxidative phosphorylation, leading to severe hyperthermia and systemic toxicity. Researchers, scientists, and drug development professionals must have a thorough understanding of these hazards and adhere to stringent safety protocols to minimize the risk of exposure. Further research is needed to fully characterize the toxicological profile of 2,6-DNP, including detailed dose-response relationships and chronic exposure effects.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Dinitrophenol (DNP) Fatality Associated with a Falsely Elevated Salicylate Level: a Case Report with Verification of Laboratory Cross Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. stmarys-surgery.co.uk [stmarys-surgery.co.uk]

- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Industrial and Historical Uses of Dinitrophenol Compounds

For Researchers, Scientists, and Drug Development Professionals